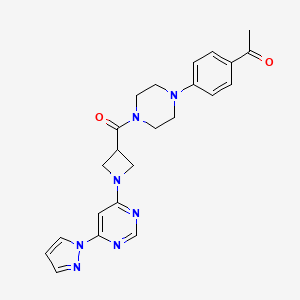

1-(4-(4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-(4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone” is a complex organic molecule. It contains several functional groups including a pyrazole, a pyrimidine, an azetidine, a piperazine, and a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The pyrazole and pyrimidine rings are nitrogen-containing heterocycles, while the azetidine ring is a three-membered nitrogen-containing ring. The piperazine ring is a six-membered ring with two nitrogen atoms. The phenyl group is a six-membered carbon ring .Applications De Recherche Scientifique

Antibacterial and Antimycobacterial Activities

Imidazole derivatives, including the compound , have demonstrated significant antibacterial and antimycobacterial properties. Researchers have synthesized various imidazole-containing compounds and evaluated their effectiveness against bacterial strains. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole and found potent anti-tubercular activity against Mycobacterium tuberculosis strains . The compound may exhibit similar effects, making it a promising candidate for combating bacterial infections.

Antiviral Activity

Imidazole derivatives have also shown antiviral properties. While specific studies on the compound are scarce, other imidazole-containing molecules have displayed anti-HIV activity . Further investigations could explore its potential as an antiviral agent.

Antitumor Potential

Imidazole derivatives have been investigated for their antitumor effects. Researchers have synthesized N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which could serve as potential CDK2 inhibitors . CDK2 inhibitors play a crucial role in cancer therapy, making this area of research relevant.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact withcholinergic synapses and LmPTR1 pocket (active site) .

Mode of Action

It is suggested that it may have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy .

Biochemical Pathways

The compound may affect the transmission of neural pulses at the cholinergic synapsis

Result of Action

Similar compounds have shown dose-dependent increases in mda concentration .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, strong hydrophobic interactions with His241 of the catalytic residue were observed . .

Propriétés

IUPAC Name |

1-[4-[4-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7O2/c1-17(31)18-3-5-20(6-4-18)27-9-11-28(12-10-27)23(32)19-14-29(15-19)21-13-22(25-16-24-21)30-8-2-7-26-30/h2-8,13,16,19H,9-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOSHJZXGNOPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2822410.png)

![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)

![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)

![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)

![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)

![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)